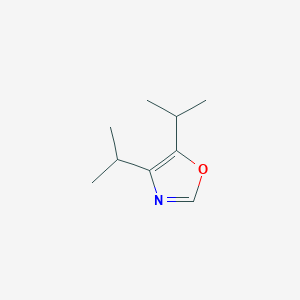

4,5-Diisopropyloxazole

説明

Structure

3D Structure

特性

分子式 |

C9H15NO |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

4,5-di(propan-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-6(2)8-9(7(3)4)11-5-10-8/h5-7H,1-4H3 |

InChIキー |

BTTKNSMEFBZWHI-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(OC=N1)C(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 4,5 Diisopropyloxazole

De Novo Synthetic Approaches to the Oxazole (B20620) Ring System

De novo syntheses are fundamental in constructing the oxazole ring from the ground up. These methods involve the formation of the key C-O and C=N bonds that define the heterocycle, starting from simple, non-cyclic molecules. For 4,5-diisopropyloxazole, this necessitates the selection of precursors that already contain or will generate the required isopropyl substituents at the correct positions.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent an efficient pathway to 4,5-disubstituted oxazoles. rsc.orgrsc.org In these reactions, a three-atom component reacts with a two-atom component to form the five-membered oxazole ring. A common strategy involves the reaction of an isocyanide with an acid chloride in the presence of a base. rsc.orgrsc.org To synthesize 4,5-diisopropyloxazole, one could theoretically use an α-isocyano ester bearing an isopropyl group and an isobutyryl chloride, which upon cyclization and subsequent transformations would yield the target molecule.

Another powerful approach is the photoredox-catalyzed [3+2] cycloaddition/oxidative aromatization sequence between 2H-azirines and aldehydes. bohrium.com This method provides a general route to 2,4,5-trisubstituted oxazoles under mild conditions. By selecting an appropriately substituted 2H-azirine and isobutyraldehyde (B47883), this strategy could be adapted for 4,5-diisopropyloxazole. Furthermore, gold-catalyzed intermolecular reactions of alkynyl thioethers with nitrenoid precursors also proceed via a formal [3+2] cycloaddition to furnish highly substituted oxazoles. d-nb.info Lanthanide catalysts, such as La(OTf)₃, have also been employed to catalyze [3+2] cycloaddition reactions for the synthesis of oxazole derivatives, demonstrating broad substrate scopes and high yields. acs.org

| Cycloaddition Approach | Reactants | Catalyst/Conditions | Key Feature | Reference |

| Isocyanide/Acid Chloride | Isocyanides, Acid Chlorides | Base | Efficient route to 4,5-disubstituted oxazoles. | rsc.orgrsc.org |

| Photoredox Catalysis | 2H-Azirines, Aldehydes | Visible light, Photoredox catalyst | Mild reaction conditions for trisubstituted oxazoles. | bohrium.com |

| Gold Catalysis | Alkynyl thioethers, N-Acyl Pyridinium N-aminides | Gold(I) catalyst | Regioselective access to densely functionalized oxazoles. | d-nb.info |

| Lanthanide Catalysis | Quinones, Cyanimino diaziridine | La(OTf)₃, 80 °C | High yields for benzo[d]oxazole derivatives. | acs.org |

Condensation reactions are a classical and widely used method for constructing the oxazole ring, typically involving the formation of a water molecule or another small molecule. ebsco.comlibretexts.org The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com To access a 4,5-disubstituted oxazole like the target compound, a variation of this method starting from an appropriately substituted α-aminoketone would be necessary.

A more direct route to 4,5-disubstituted oxazoles is the Van Leusen reaction. organic-chemistry.org This method utilizes tosylmethyl isocyanide (TosMIC) which reacts with an aldehyde to form the oxazole ring. For 4,5-diisopropyloxazole, the reaction would involve TosMIC and isobutyraldehyde, followed by the introduction of the second isopropyl group. An improved one-pot Van Leusen synthesis using ionic liquids has been shown to be effective for preparing 4,5-disubstituted oxazoles in high yields from TosMIC, aliphatic halides, and aldehydes. organic-chemistry.org

Another relevant condensation approach is the reaction of α-haloketones with primary amides. pharmaguideline.com For the target molecule, this would require a precursor like 3-bromo-2,4-dimethylpentan-3-one reacting with an appropriate amide. Similarly, the condensation of α-hydroxyamino ketones with aldehydes provides another pathway to the oxazole core. pharmaguideline.com

| Condensation Method | Precursors | Key Reagent/Condition | Product Type | Reference |

| Van Leusen Reaction | Aldehyde, Aliphatic Halide | Tosylmethyl isocyanide (TosMIC), K₂CO₃ | 4,5-Disubstituted Oxazoles | organic-chemistry.org |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄) | 2,5-Disubstituted Oxazoles | pharmaguideline.com |

| α-Haloketone & Amide | α-Haloketone, Primary Amide | Cyclization/Dehydration | General Oxazole Synthesis | pharmaguideline.com |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Ketone | Base | α,β-Unsaturated Ketone (Intermediate) | miracosta.edu |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. researchgate.netbeilstein-journals.org Several MCRs are suitable for synthesizing substituted oxazoles.

The aforementioned Van Leusen reaction can be performed as a one-pot, three-component reaction between an aldehyde, TosMIC, and an aliphatic halide in the presence of a base, directly yielding 4,5-disubstituted oxazoles. organic-chemistry.org Another strategy involves an acid-promoted multicomponent tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles, which proceeds via a Robinson-Gabriel-type mechanism to produce fully substituted oxazoles. acs.orgnih.gov

Recent advances include visible-light-induced three-component reactions. One such method constructs complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org By choosing isobutyric acid and a suitable nitrile, this could be a potential route to 4,5-diisopropyloxazole.

Many synthetic routes to oxazoles are mediated by catalysts, which can improve efficiency, selectivity, and reaction conditions.

Transition Metal Catalysis:

Gold Catalysis: Gold catalysts are effective in mediating the annulation of alkynes and nitriles to form oxazoles. d-nb.infoorganic-chemistry.org For example, gold-catalyzed reactions of alkynyl thioethers provide regioselective access to densely functionalized oxazoles. d-nb.info

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize oxazole rings, but they are also used in their synthesis. organic-chemistry.org

Copper Catalysis: Copper(II)-catalyzed oxidative cyclization of enamides offers a route to 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Lanthanum Catalysis: Lanthanum triflate (La(OTf)₃) has been shown to be an efficient catalyst for the [3+2] cycloaddition reactions to form oxazole derivatives. acs.org

Organocatalysis: The enantioselective synthesis of certain complex molecules containing oxazole rings has been achieved using chiral phosphoric acid catalysts. rsc.org While not a direct synthesis of a simple oxazole, it highlights the potential of organocatalysis in controlling stereochemistry in related systems. Amine-functionalized cellulose (B213188) has been used as a green catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives, demonstrating the utility of biocatalysts in heterocycle synthesis. mdpi.com

Functionalization and Post-Synthetic Modification of Precursor Oxazoles

An alternative to de novo synthesis is the modification of a pre-existing, simpler oxazole ring. This approach is powerful for creating diversity from a common intermediate.

The direct and regioselective introduction of isopropyl groups onto an oxazole core is a significant challenge. Success hinges on the ability to selectively activate specific C-H bonds of the oxazole ring for subsequent functionalization.

A general method for the regioselective functionalization of the oxazole scaffold has been developed using TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc, such as TMPMgCl·LiCl or TMPZnCl·LiCl. acs.org These reagents can selectively deprotonate the oxazole ring at the C2, C4, or C5 positions. The resulting magnesiated or zincated oxazole species are stable and can react with various electrophiles. To introduce an isopropyl group, one could quench the metalated intermediate with an isopropyl electrophile like 2-iodopropane. This method provides a pathway to install substituents at specific positions on the oxazole ring, which could be applied to synthesize 4,5-diisopropyloxazole from oxazole itself or a mono-substituted precursor. acs.org

Palladium-catalyzed direct arylation methods have been developed for the regioselective functionalization of oxazoles at the C2 and C5 positions. organic-chemistry.org While these methods have been optimized for aryl groups, the underlying principles of C-H activation could potentially be adapted for the introduction of alkyl groups like isopropyl.

Functional Group Interconversions on Substituted Oxazole Scaffolds

The synthesis of 4,5-diisopropyloxazole can be envisioned through the modification of a pre-existing oxazole core. This approach, known as functional group interconversion (FGI), offers a strategic advantage by leveraging readily available starting materials. While direct documentation for the synthesis of 4,5-diisopropyloxazole is scarce, analogous transformations on the oxazole ring suggest plausible routes.

One potential strategy involves the use of organometallic cross-coupling reactions. For instance, a di-halogenated oxazole, such as 4,5-dibromooxazole, could serve as a key intermediate. This intermediate, in turn, could be subjected to coupling reactions, such as the Suzuki or Negishi reaction, with an appropriate isopropyl-containing organometallic reagent. The choice of catalyst, typically a palladium complex, and reaction conditions would be critical to ensure efficient and selective di-isopropylation.

Another FGI approach could involve the conversion of other functional groups at the 4 and 5 positions. For example, the reduction of a 4,5-diacyloxazole or the conversion of 4,5-dicarboxylic acid derivatives could potentially yield the desired diisopropyl-substituted product. However, such transformations would require careful selection of reagents to avoid the reduction or cleavage of the oxazole ring itself.

Green Chemistry Principles in 4,5-Diisopropyloxazole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govnih.gov The application of these principles to the synthesis of 4,5-diisopropyloxazole can lead to more sustainable and efficient manufacturing processes.

Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent minimizes waste and can sometimes lead to enhanced reaction rates and selectivity. A facile synthesis of 2,4,5-trisubstituted oxazoles has been described through an oxidative, copper-catalyzed, solvent-free annulation. acs.orgnih.gov This method involves the reaction of ketones and amines under a molecular oxygen atmosphere at a mild temperature. acs.orgnih.gov While not specifically demonstrated for 4,5-diisopropyloxazole, a similar approach using isobutyraldehyde or related precursors could potentially be adapted. Another catalyst-free synthetic method for di- and tri-substituted oxazoles utilizes α-haloketones and urea (B33335) or phenylurea in a non-ionic liquid like PEG 400 at ambient temperature, with the PEG being recoverable and reusable. eijppr.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Oxazole Synthesis

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High | Minimal to None |

| Waste Generation | Significant (from solvent) | Reduced |

| Energy Consumption | Often requires heating for reflux | Can be more energy-efficient |

| Work-up Procedure | Often involves liquid-liquid extraction | Simpler, direct isolation of product |

| Potential Hazards | Flammable, toxic, volatile solvents | Reduced risk of solvent exposure |

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.net This technique can be particularly effective for the synthesis of heterocyclic compounds like oxazoles. For instance, the synthesis of dihydrobenzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) within a short reaction time of 2 minutes under microwave irradiation. nih.gov Similarly, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized via a microwave-promoted O,N-acylation-cyclodehydration cascade reaction. nih.gov The application of microwave-assisted synthesis to the precursors of 4,5-diisopropyloxazole could significantly accelerate its formation. shd-pub.org.rsmdpi.commdpi.com

Table 2: Microwave-Assisted vs. Conventional Heating for Oxazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Transfer | Conduction and convection (inefficient) | Direct interaction with molecules (efficient) |

| Temperature Gradient | Present | Minimized |

| Yields | Often lower | Generally higher |

| Side Reactions | More prevalent | Reduced |

Photochemical Transformations

Photochemistry offers a unique avenue for the synthesis and modification of organic molecules using light as a reagent. rsc.org Recent advancements have demonstrated the utility of photochemical methods for the synthesis of oxazoles. vapourtec.com For example, a reagent-less electro-photochemical reaction of aryl diazoesters has been reported to generate diversely substituted oxazoles in good to excellent yields. rsc.org This method utilizes electricity and blue LED light, showcasing a sustainable approach. rsc.org Another strategy involves the visible-light photocatalyzed reaction of α-bromoketones and benzylamines to produce substituted oxazoles at room temperature. researchgate.net While direct application to 4,5-diisopropyloxazole is yet to be reported, these photochemical methods provide a promising blueprint for its synthesis under mild and controlled conditions. researchgate.netbeilstein-journals.org

Flow Chemistry Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govmdpi.comrsc.org This technology is particularly well-suited for multistep syntheses and for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a flow system, highlighting the potential for efficient and automated production. beilstein-journals.org A flow process for the synthesis of 4,5-diisopropyloxazole could involve the sequential introduction of reagents into a microreactor, with precise control over reaction time, temperature, and stoichiometry. This approach could lead to a more streamlined and efficient synthesis of the target molecule. uliege.be

Advanced Spectroscopic Characterization of 4,5 Diisopropyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4,5-diisopropyloxazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution 1H and 13C NMR Spectral Analysis

The 1H and 13C NMR spectra of 4,5-diisopropyloxazole are predicted based on the known chemical shifts of the parent oxazole (B20620) ring and the substituent effects of the isopropyl groups. ipb.ptcdnsciencepub.comrsc.org The symmetry of the molecule influences the number of unique signals observed.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C2-proton of the oxazole ring, a septet for the methine protons of the two isopropyl groups, and a doublet for the twelve equivalent methyl protons.

C2-H: The proton at the C2 position of the oxazole ring is anticipated to appear as a singlet in the downfield region, typically around δ 7.9-8.1 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.org

Isopropyl CH: The two methine protons of the isopropyl groups are chemically equivalent and are expected to resonate as a septet around δ 3.0-3.3 ppm. The multiplicity arises from coupling with the six methyl protons on each isopropyl group.

Isopropyl CH3: The four methyl groups of the two isopropyl substituents are also equivalent and should produce a single, strong doublet in the upfield region, likely around δ 1.2-1.4 ppm, coupled to the methine proton.

13C NMR Spectroscopy: The proton-decoupled 13C NMR spectrum is predicted to exhibit four distinct signals corresponding to the C2, C4/C5 carbons of the oxazole ring, and the methine and methyl carbons of the isopropyl groups.

C2: The C2 carbon is the most deshielded carbon of the oxazole ring and is expected to appear around δ 150-152 ppm. cdnsciencepub.com

C4 and C5: Due to the symmetrical substitution, the C4 and C5 carbons are chemically equivalent and will show a single resonance. The attachment of the electron-donating isopropyl groups would shift this signal to approximately δ 140-145 ppm.

Isopropyl CH: The methine carbons of the isopropyl groups are predicted to resonate in the range of δ 25-30 ppm.

Isopropyl CH3: The equivalent methyl carbons will give rise to a signal around δ 20-22 ppm.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for 4,5-Diisopropyloxazole

| Atom | 1H Chemical Shift (δ, ppm) | Multiplicity | 13C Chemical Shift (δ, ppm) |

| C2-H | 7.9 - 8.1 | Singlet | 150 - 152 |

| C4/C5 | - | - | 140 - 145 |

| Isopropyl-CH | 3.0 - 3.3 | Septet | 25 - 30 |

| Isopropyl-CH3 | 1.2 - 1.4 | Doublet | 20 - 22 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the 1H and 13C signals and confirming the structure of 4,5-diisopropyloxazole.

COSY (Correlation Spectroscopy): A 1H-1H COSY spectrum would show a cross-peak between the methine proton septet and the methyl proton doublet of the isopropyl groups, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would display cross-peaks connecting the C2-H singlet to the C2 carbon signal, the isopropyl methine septet to the methine carbon signal, and the isopropyl methyl doublet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for 4,5-diisopropyloxazole would include:

A correlation between the C2-H proton and the C4/C5 carbons.

Correlations between the isopropyl methine protons and the C4/C5 carbons of the oxazole ring, as well as the isopropyl methyl carbons.

Correlations between the isopropyl methyl protons and the C4/C5 carbons and the isopropyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For 4,5-diisopropyloxazole, NOESY could reveal through-space interactions between the C2-H proton and the methine protons of the isopropyl groups, helping to establish the orientation of the substituents relative to the oxazole ring.

Solid-State NMR Applications

While solution-state NMR provides detailed structural information, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the solid phase. For heterocyclic compounds like 4,5-diisopropyloxazole, 13C{14N} solid-state NMR experiments can be particularly informative. iastate.edu Techniques such as Rotational-Echo Double-Resonance (REDOR) can be used as an "attached nitrogen test" to definitively identify carbons directly bonded to nitrogen atoms. iastate.edu In the case of 4,5-diisopropyloxazole, this would allow for the unambiguous assignment of the C2 and C5 carbon signals in the solid state, as C2 is adjacent to the nitrogen atom. This can be especially useful in distinguishing between isomers where the positions of nitrogen and oxygen atoms are different. iastate.edu

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Characteristic Band Analysis

The vibrational spectrum of 4,5-diisopropyloxazole is characterized by modes associated with the oxazole ring and the isopropyl substituents. The assignments can be predicted based on computational studies of oxazole and the known vibrational frequencies of isopropyl groups. researchgate.net

Oxazole Ring Vibrations:

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1650-1500 cm-1 region of the IR and Raman spectra.

Ring Breathing Modes: The symmetric and asymmetric breathing modes of the oxazole ring typically occur in the 1300-1000 cm-1 range.

C-H Bending: The in-plane and out-of-plane bending vibrations of the C2-H bond are expected in the 1400-1100 cm-1 and 900-700 cm-1 regions, respectively.

Isopropyl Group Vibrations:

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl and methine C-H bonds of the isopropyl groups will be observed in the 3000-2850 cm-1 region.

C-H Bending: The characteristic bending vibrations of the isopropyl group, including the symmetric and asymmetric deformations of the methyl groups and the methine C-H bending, appear in the 1470-1370 cm-1 range. The presence of a doublet around 1385 cm-1 and 1370 cm-1 is a hallmark of the isopropyl group.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for 4,5-Diisopropyloxazole

| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |

| C-H Stretching (Isopropyl) | 3000 - 2850 | Asymmetric and symmetric stretching of CH3 and CH |

| C=N/C=C Stretching (Ring) | 1650 - 1500 | Stretching vibrations of the oxazole ring bonds |

| C-H Bending (Isopropyl) | 1470 - 1370 | Bending and deformation modes of the isopropyl groups |

| Ring Breathing Modes | 1300 - 1000 | Symmetric and asymmetric stretching of the oxazole ring |

| C-H Bending (Ring) | 1400 - 1100 (in-plane), 900 - 700 (out-of-plane) | Bending vibrations of the C2-H bond |

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy can be a powerful tool for studying the conformational isomers of flexible molecules. nih.gov For 4,5-diisopropyloxazole, the primary source of conformational flexibility is the rotation of the two isopropyl groups around the C4-C(isopropyl) and C5-C(isopropyl) bonds.

Different rotational conformers (rotamers) may exhibit slightly different vibrational frequencies, particularly for the modes involving the isopropyl groups and their attachment to the oxazole ring. By analyzing the IR and Raman spectra at different temperatures or in different phases (gas, liquid, solid), it may be possible to identify the presence of multiple conformers and potentially determine their relative energies. For instance, changes in the relative intensities of certain bands in the C-H bending region or the skeletal vibration region upon cooling could indicate a shift in the conformational equilibrium towards the more stable conformer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following subsections detail the application of various MS techniques in the characterization of 4,5-Diisopropyloxazole.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 4,5-Diisopropyloxazole, with a chemical formula of C₉H₁₅NO, the theoretical exact mass can be calculated. This high level of mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Calculated Exact Mass of 4,5-Diisopropyloxazole

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₆NO⁺ | 154.1226 |

| [M+Na]⁺ | C₉H₁₅NNaO⁺ | 176.1046 |

This table is generated based on theoretical calculations.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of a selected precursor ion and analyze the resulting fragment ions. This process provides valuable information about the molecule's structure and connectivity. While specific experimental MS/MS data for 4,5-Diisopropyloxazole is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of oxazole derivatives and general principles of mass spectrometry. The fragmentation of the protonated molecule, [M+H]⁺, would likely involve the cleavage of the isopropyl side chains.

A probable primary fragmentation step would be the loss of a propylene (B89431) molecule (C₃H₆) from one of the isopropyl groups via a McLafferty-type rearrangement or direct cleavage, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of the second isopropyl group or cleavage of the oxazole ring itself.

Table 2: Predicted Major Fragment Ions of [C₉H₁₅NO + H]⁺ in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (calculated) |

|---|---|---|---|

| 154.12 | [C₆H₁₀NO]⁺ | C₃H₆ | 112.0757 |

| 154.12 | [C₈H₁₂NO]⁺ | CH₄ | 138.0913 |

This table represents predicted fragmentation patterns and has not been confirmed by experimental data.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This technique could provide an additional dimension of characterization for 4,5-Diisopropyloxazole, allowing for the determination of its collision cross-section (CCS). The CCS is a measure of the ion's rotational average projected area and is a valuable parameter for structural confirmation, especially in complex mixtures where isomers may be present. Computational methods can be used to predict the theoretical CCS of a given structure, which can then be compared to experimental data for increased confidence in identification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on 4,5-Diisopropyloxazole, a single crystal of suitable size and quality would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed to determine the precise arrangement of atoms in the crystal lattice. This would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. As no crystal structure for 4,5-Diisopropyloxazole is currently available in the public domain, the data that could be obtained remains hypothetical.

Table 3: Potential Information from X-ray Crystallography of 4,5-Diisopropyloxazole

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

This table outlines the type of data that would be generated from a successful X-ray crystallographic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of 4,5-Diisopropyloxazole is expected to be influenced by the electronic structure of the oxazole ring. Oxazole and its simple alkyl derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions. The presence of the isopropyl groups may cause a slight bathochromic (red) shift compared to the parent oxazole.

While a specific experimental spectrum for 4,5-Diisopropyloxazole is not available, data for a related compound, 4,5-dimethyloxazole (B1362471), can provide an estimate. The absorption maximum for 4,5-dimethyloxazole is in the region of 210-220 nm. It is anticipated that 4,5-diisopropyloxazole would have a similar absorption profile.

Table 4: Expected UV-Vis Absorption Data for 4,5-Diisopropyloxazole

| Solvent | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~215 - 225 | π → π* |

This table is based on data from analogous compounds and theoretical predictions.

Computational and Theoretical Studies of 4,5 Diisopropyloxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of molecules. For 4,5-diisopropyloxazole, these calculations would provide a foundational understanding of its behavior at the molecular level.

Electronic Structure Elucidation (e.g., Molecular Orbitals, Charge Distribution)

A primary goal of quantum chemical calculations is to determine the electronic structure of a molecule. This involves mapping the distribution of electrons and defining the energies and shapes of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining a molecule's reactivity.

For a typical oxazole (B20620) derivative, the HOMO is often distributed over the π-system of the heterocyclic ring, while the LUMO is also a π-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The charge distribution within 4,5-diisopropyloxazole would be influenced by the electronegative oxygen and nitrogen atoms in the oxazole ring, leading to a specific electrostatic potential map. This map highlights electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of 4,5-Diisopropyloxazole based on DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical reactivity and stability |

| Dipole Moment | ~ 1.5 - 2.0 D | Quantifies the overall polarity of the molecule |

Note: The values in this table are hypothetical and represent typical ranges for similar oxazole derivatives. Actual values for 4,5-diisopropyloxazole would require specific calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

For 4,5-diisopropyloxazole, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Comparing theoretical and experimental NMR spectra can confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. The calculated vibrational spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental data.

Table 2: Predicted Spectroscopic Data for 4,5-Diisopropyloxazole

| Spectroscopic Technique | Predicted Parameter | Interpretation |

| ¹H NMR | Chemical Shifts (δ) | Provides information about the chemical environment of hydrogen atoms. |

| ¹³C NMR | Chemical Shifts (δ) | Provides information about the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and bonding patterns within the molecule. |

Note: Specific values for chemical shifts and vibrational frequencies for 4,5-diisopropyloxazole would be the output of dedicated computational studies.

Reaction Pathway Prediction and Energy Barrier Determination

Theoretical calculations can be employed to explore potential reaction pathways for 4,5-diisopropyloxazole. By mapping the potential energy surface, researchers can identify transition states and intermediates for various chemical transformations.

The energy barrier, or activation energy, for a given reaction can be calculated as the energy difference between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a reaction. For instance, the susceptibility of the oxazole ring to cleavage or the reactivity of the isopropyl substituents could be investigated through these computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Landscape Exploration

The isopropyl groups in 4,5-diisopropyloxazole introduce a degree of conformational flexibility. MD simulations can explore the different possible spatial arrangements (conformers) of these groups and determine their relative energies and populations. This is important as the conformation of a molecule can significantly influence its physical and chemical properties.

Investigation of Intermolecular Interactions and Solvation Effects

MD simulations are particularly powerful for studying how a molecule interacts with other molecules, including solvent molecules. By simulating 4,5-diisopropyloxazole in a solvent box (e.g., water or an organic solvent), it is possible to analyze the solvation shell and quantify intermolecular interactions such as van der Waals forces and hydrogen bonding (if applicable).

These simulations can provide a detailed picture of how the solvent influences the conformation and behavior of 4,5-diisopropyloxazole, which is essential for understanding its properties in solution.

Density Functional Theory (DFT) Applications to Oxazole Reactivity and Stability

While specific computational studies focusing exclusively on 4,5-diisopropyloxazole are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity and stability can be extrapolated from Density Functional Theory (DFT) investigations of the parent oxazole ring and its various substituted derivatives. DFT has proven to be a powerful tool for analyzing the structural and electronic properties of organic molecules, offering valuable insights into their behavior. irjweb.comresearchgate.net

Theoretical calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with basis sets like 6-311G++(d,p), are commonly employed to predict optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and various reactivity descriptors. irjweb.com These computational approaches allow for a detailed examination of how substituents on the oxazole ring influence its electronic structure and, consequently, its chemical reactivity.

Frontier Molecular Orbitals and Reactivity

For the oxazole ring, the presence of electron-donating substituents, such as the isopropyl groups in 4,5-diisopropyloxazole, is expected to influence the energies of these frontier orbitals. Studies on methyl-substituted oxazoles have shown that electron-donating groups tend to increase the energy of the HOMO with little effect on the LUMO's energy. researchgate.netscispace.com This leads to a reduction in the HOMO-LUMO gap, suggesting that 4,5-diisopropyloxazole would be more reactive than the unsubstituted oxazole. scispace.com

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Expected Reactivity |

|---|---|---|---|---|

| Oxazole (Parent Ring) | -6.8 | 0.9 | 7.7 | Less Reactive |

| Generic Dialkyl-substituted Oxazole | -6.2 | 0.8 | 7.0 | More Reactive |

Note: The values in the table are illustrative and based on general trends observed in computational studies of substituted oxazoles. Specific values for 4,5-diisopropyloxazole would require dedicated DFT calculations.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's stability and electrophilic/nucleophilic character. irjweb.com

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. A higher chemical potential indicates a greater tendency to donate electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to a change in its electron distribution. A larger value indicates greater stability and lower reactivity. scirp.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for larger values. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. A higher electrophilicity index suggests a better electrophile. |

For 4,5-diisopropyloxazole, the electron-donating nature of the two isopropyl groups would be expected to result in a higher chemical potential and lower chemical hardness compared to unsubstituted oxazole, indicating increased reactivity.

Stability and Aromaticity

The stability of the oxazole ring and its derivatives is also a subject of computational investigation. The aromatic character of the oxazole ring contributes to its thermal stability. tandfonline.com DFT calculations can be used to assess aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the uniformity of bond lengths within the ring.

Advanced Applications in Organic Synthesis Utilizing 4,5 Diisopropyloxazole

4,5-Diisopropyloxazole as a Versatile Synthetic Building Block

The utility of a substituted oxazole (B20620) as a building block in organic synthesis is well-established. However, specific examples detailing the use of 4,5-diisopropyloxazole in the synthesis of more complex molecules are scarce.

4,5-Diisopropyloxazole Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

Heterocyclic compounds are frequently used as ligands for metal catalysts in a wide range of chemical transformations. The nitrogen atom of the oxazole ring can coordinate to a metal center, and the substituents at the 4 and 5 positions can influence the steric and electronic properties of the resulting catalyst. For instance, derivatives of 4,5-diazafluorene (B6599424) and 4,5-bis(4-methoxyphenyl)imidazole have been investigated as ligands in catalysis nih.govresearchgate.net. However, there is no specific information available on the synthesis or application of 4,5-diisopropyloxazole derivatives as ligands in either homogeneous or heterogeneous catalysis.

Utilization in Multistep Organic Synthesis as a Protecting Group or Activating Moiety

Protecting groups are essential tools in multistep organic synthesis, allowing for the selective reaction of one functional group in the presence of others. uchicago.eduwikipedia.org The oxazole ring itself is generally stable to a variety of reaction conditions. While there are strategies for the protection of the oxazole ring, for instance, by silylation at the C-2 position nih.gov, there is no evidence to suggest that the 4,5-diisopropyloxazole moiety is used as a protecting group for other functionalities. Similarly, its role as an activating moiety, where it would render a part of the molecule more reactive towards a specific transformation, has not been described in the scientific literature.

Development of Novel Reagents Incorporating the 4,5-Diisopropyloxazole Core

The development of novel reagents with unique reactivity is a continuous effort in organic synthesis. These reagents can enable new chemical transformations or improve the efficiency of existing ones. While new reagents based on other heterocyclic cores are continuously being developed, there are currently no reports on the design or synthesis of novel reagents that incorporate the 4,5-diisopropyloxazole core for specific applications in organic synthesis.

Q & A

Synthetic Methodologies for 4,5-Diisopropyloxazole: What are the optimized procedures and key considerations for achieving high yields and purity?

The synthesis of 4,5-Diisopropyloxazole derivatives often employs enantioselective routes starting from chiral precursors like (S)-(+)-2-Phenylglycinol. A validated three-step protocol includes condensation, cyclization, and purification, achieving 83.2–94.5% yields per step with final purity >99%. Key steps involve:

- Cyclization : Refluxing in absolute ethanol with glacial acetic acid catalysis to form the oxazole ring .

- Purification : Recrystallization using water-ethanol mixtures to eliminate byproducts .

- Stereochemical control : Polarimetry confirms enantiomeric excess, while IR and NMR validate structural integrity .

Characterization Challenges: Which analytical techniques are most robust for verifying the structure and stereochemistry of 4,5-Diisopropyloxazole derivatives?

A multi-technique approach is critical:

- Polarimetry : Measures optical rotation to confirm enantiomeric purity (>99%) .

- NMR Spectroscopy : 1H/13C NMR resolves substituent positioning (e.g., diastereotopic protons in the dihydrooxazole ring) .

- GC-MS : Validates molecular weight and detects trace impurities .

- IR Spectroscopy : Identifies C=N stretches (~1650 cm⁻¹) and confirms ring formation .

Discrepancies in data should be resolved using 2D NMR (COSY, HMBC) as demonstrated in analogous regioselectivity studies .

Regioselectivity in Cycloaddition Reactions: How do electronic and steric factors influence the reactivity of 4,5-Diisopropyloxazole in Diels-Alder reactions?

- Steric Effects : The bulky isopropyl groups direct regioselectivity toward less hindered adducts, with trans/cis ratios >15:1 observed in reactions with 2-substituted furans .

- Electronic Effects : Electron-donating isopropyl substituents increase oxazole electrophilicity, favoring nucleophilic attack at the C2 position. Computational studies (M06-2X/6-311+G(2df,p)) correlate frontier molecular orbitals with observed regioselectivity .

- Experimental Validation : NOESY correlations and X-ray crystallography confirm adduct geometry .

Addressing Contradictions in Synthetic Yields: What strategies resolve discrepancies between reported protocols?

- Parameter Optimization : Compare solvent polarity (e.g., DMSO vs. ethanol) and acid catalyst loading (glacial acetic acid) to identify yield-limiting factors .

- Workup Consistency : Standardize recrystallization (e.g., DMF-ethanol vs. water-ethanol) to minimize variability .

- Computational Insights : Use DFT calculations (ΔG‡) to model reaction kinetics and identify inefficiencies .

Advanced Functionalization: How can 4,5-Diisopropyloxazole be modified for asymmetric catalysis applications?

- Nucleophilic Additions : React with base-generated quinone methides (KOtBu/LiHMDS) to form chiral adducts with >90% diastereomeric excess .

- Ligand Design : Incorporate diphenylphosphino groups to enhance enantioselectivity in palladium-catalyzed cross-couplings .

- Kinetic Monitoring : Use in situ HPLC or IR to optimize reaction progress and minimize racemization .

Computational Modeling: What methods predict the reactivity of 4,5-Diisopropyloxazole in complex transformations?

- DFT Studies : M06-2X/6-311+G(2df,p) calculations model transition states and regioselectivity trends, aligning with experimental outcomes .

- Hammett Analysis : Correlates substituent electronic effects (σ values) with reaction rates in nucleophilic additions .

- Molecular Dynamics : Simulates steric interactions in crowded environments (e.g., with 2-tert-butylfuran) .

Stereochemical Stability: How do storage conditions impact the enantiomeric integrity of 4,5-Diisopropyloxazole derivatives?

- Temperature Control : Store at –20°C in inert atmospheres (argon) to prevent racemization .

- Solvent Choice : Avoid protic solvents (e.g., methanol) that may catalyze ring-opening; use anhydrous dichloromethane for long-term stability .

Comparative Reactivity: Why do 4,5-Diisopropyloxazole derivatives exhibit distinct reactivity compared to non-substituted oxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。